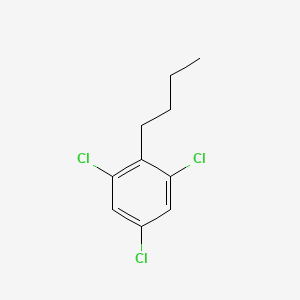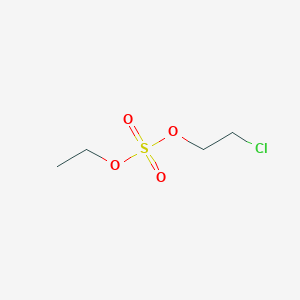
2-Chloroethyl ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl ethyl sulfate is an organosulfur compound with the chemical formula C4H9ClS. It is a colorless liquid that belongs to the family of vesicant compounds known as half mustards. This compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl ethyl sulfate can be synthesized through various methods. One common method involves the reaction of ethyl alcohol with thionyl chloride to produce ethyl chloride, which is then reacted with sodium sulfide to form 2-chloroethyl ethyl sulfide. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl alcohol and hydrochloric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Nucleophiles: Sodium hydroxide and ammonia are typical nucleophiles used in substitution reactions.
Reaction Conditions: These reactions often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Substituted Ethyl Sulfides: Resulting from nucleophilic substitution.
Ethyl Alcohol and Hydrochloric Acid: Products of hydrolysis.
Scientific Research Applications
2-Chloroethyl ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of sulfur mustards.
Biology: Employed in studies investigating the effects of vesicant compounds on biological systems.
Medicine: Research into potential therapeutic agents that can neutralize or mitigate the effects of chemical warfare agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloroethyl ethyl sulfate involves its ability to alkylate nucleophiles, such as DNA and proteins. This alkylation can lead to the formation of cross-links and adducts, disrupting normal cellular functions and leading to cell death. The compound’s reactivity is primarily due to the presence of the chloroethyl group, which can undergo nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A well-known chemical warfare agent with similar vesicant properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Another chemical warfare agent with alkylating properties.
Oxygen Mustards (Bis(2-haloethyl)ethers): Compounds with similar chemical structures but containing oxygen atoms.
Uniqueness
2-Chloroethyl ethyl sulfate is unique due to its specific chemical structure, which allows it to serve as a model compound for studying the reactivity and toxicity of sulfur mustards. Its relatively simpler structure compared to full mustards makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
104184-81-8 |
|---|---|
Molecular Formula |
C4H9ClO4S |
Molecular Weight |
188.63 g/mol |
IUPAC Name |
2-chloroethyl ethyl sulfate |
InChI |
InChI=1S/C4H9ClO4S/c1-2-8-10(6,7)9-4-3-5/h2-4H2,1H3 |
InChI Key |
UYOVBPTWMOEJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


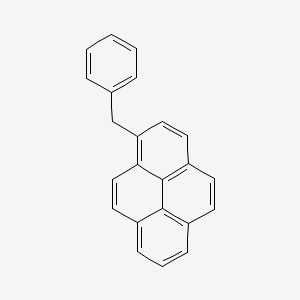
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
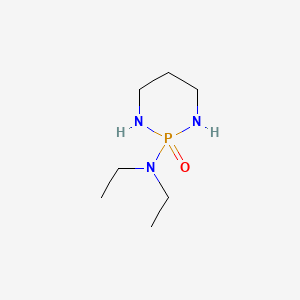


![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)


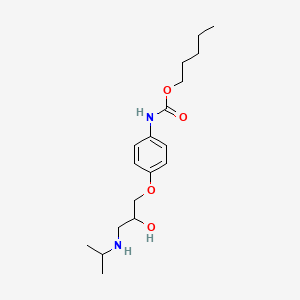
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
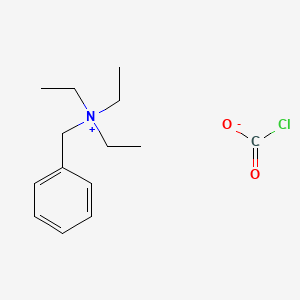
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
